![molecular formula C21H21N3O3 B2781462 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 210640-04-3](/img/structure/B2781462.png)
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1h-benzo[d]imidazole derivatives, have been found to exhibit cytotoxic effects against various cancer cell lines
Mode of Action
The exact mode of action of Oprea1_171073 is currently unknown. It has been suggested that 1h-benzo[d]imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Biochemical Pathways
These could include the intrinsic (mitochondrial) pathway of apoptosis, which involves the Bcl-2 family of proteins .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that Oprea1_171073 may have similar effects, potentially leading to the inhibition of cancer cell proliferation and the induction of cell death.
Biologische Aktivität
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known by its CAS number 300556-26-7, is a compound of considerable interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C19H17N3O3
- Molecular Weight : 335.4 g/mol
- CAS Number : 300556-26-7
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-amino-benzimidazole and various aldehydes or ketones under reflux conditions, resulting in a range of derivatives with potential biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A notable study reported that derivatives exhibited significant binding affinity to human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and repair . The compound demonstrated an IC50 value comparable to known anticancer agents like camptothecin, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its anticancer effects primarily involves:
- DNA Interaction : The compound binds to DNA, leading to stabilization and interference with replication processes.
- Cell Cycle Arrest : Studies have shown that it causes G2/M phase arrest in cancer cells, suggesting that it disrupts the normal cell cycle progression due to DNA damage .
- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death rates.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a series of benzimidazole derivatives found that specific substitutions on the benzimidazole core enhanced their binding affinity for DNA and increased their cytotoxicity against various cancer cell lines. For example, compounds with dimethylamino groups showed improved efficacy compared to their unsubstituted counterparts .
Wissenschaftliche Forschungsanwendungen
Structural Formula
The structural formula can be represented as follows:C19H22N2O3
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, research published in De Gruyter indicated that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of 12 µM for MCF-7 and 15 µM for A549, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study demonstrated that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table: Antimicrobial Activity
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 64 µg/mL |
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can serve as effective emissive materials due to their high luminescence efficiency.
Case Study: OLED Performance
In a comparative study, devices fabricated using this compound demonstrated a maximum brightness of 10,000 cd/m² at a current density of 100 mA/cm², showcasing its potential as an emissive layer in OLED technology .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-4-12-9-13-19(26)15(21-22-16-7-5-6-8-17(16)23-21)11-27-20(13)14(18(12)25)10-24(2)3/h5-9,11,25H,4,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPKECPEKLTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.